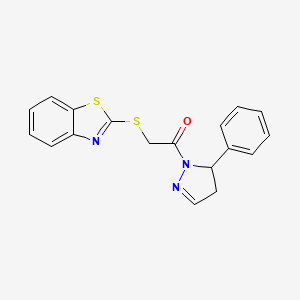

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound belongs to the class of N-substituted pyrazoline derivatives, characterized by a 4,5-dihydro-1H-pyrazole core linked to a benzothiazole moiety via a sulfanyl group and an ethanone bridge. Pyrazolines are widely studied for their biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c22-17(12-23-18-20-14-8-4-5-9-16(14)24-18)21-15(10-11-19-21)13-6-2-1-3-7-13/h1-9,11,15H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEXTJJNNIMJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 285.37 g/mol. The structure features a benzothiazole moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.

Structural Characteristics

- Benzothiazole Ring : Contributes to the compound's bioactivity through π-π interactions and hydrogen bonding.

- Pyrazole Ring : Known for its antioxidant and anti-inflammatory properties, enhancing the compound's therapeutic potential.

Antioxidant Activity

Research has indicated that compounds containing pyrazole structures exhibit significant antioxidant properties. A study on related pyrazole derivatives demonstrated their ability to scavenge free radicals effectively, particularly through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging tests .

Anticancer Potential

The benzothiazole moiety is recognized for its anticancer properties. Compounds similar to the target molecule have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that benzothiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that our compound may exhibit similar effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives are often explored for their ability to combat bacterial and fungal infections. Preliminary studies indicate that modifications to the benzothiazole scaffold can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The presence of both benzothiazole and pyrazole rings may confer anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit inflammatory mediators, providing a basis for investigating our compound's potential in treating inflammatory diseases .

Study 1: Antioxidant Evaluation

In a comparative study of various pyrazole derivatives, compounds with similar structural features to our target showed promising results in reducing oxidative stress markers in vivo. The compounds were administered at doses of 100 mg/kg body weight and resulted in significant reductions in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

Study 2: Anticancer Activity

A series of benzothiazole derivatives were synthesized and evaluated against human cancer cell lines. The results indicated that certain derivatives inhibited cell growth significantly at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Chemical Reactions :

- The compound serves as an important intermediate in the synthesis of various organic compounds, particularly in reactions such as Michael additions and Knoevenagel condensations. It can be transformed into optically active β-hydroxy-sulfones and other derivatives that are valuable in synthetic chemistry .

- Its derivatives are used to synthesize acetylenes , allenes , chalcones , and polyfunctionalized compounds like 4H-pyrans and ketones, showcasing its versatility as a building block in organic synthesis .

-

Biological Activity :

- Research indicates that compounds related to this structure exhibit significant biological properties, including herbicidal, bactericidal, antifungal, and insecticidal activities. This broad spectrum of biological activity makes it a candidate for agricultural applications .

- A recent study highlighted its potential antimicrobial properties when linked with sulfone groups, suggesting avenues for developing new antimicrobial agents .

Case Study 1: Antimicrobial Activity

A study conducted by Padmavathi et al. (2008) explored the antimicrobial efficacy of sulfone-linked heterocycles derived from similar structures. These compounds showed promising results against various bacterial strains, indicating their potential use in pharmaceutical applications .

Case Study 2: Synthetic Applications

Research by Marco et al. (1995) demonstrated the utility of β-keto-sulfones in synthesizing complex organic molecules through Michael reactions. The study illustrated how derivatives of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone could facilitate the formation of multiple carbon-carbon bonds, essential for constructing intricate molecular architectures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazoline derivatives often exhibit planar or near-planar conformations between the pyrazole ring and aromatic substituents. For example:

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Dihedral angles between the pyrazole and fluorophenyl rings are ~4–10°, stabilizing intermolecular interactions like C–H⋯O/F hydrogen bonds and π-stacking .

- 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Incorporates a thienyl group, which introduces sulfur-mediated interactions.

- Target Compound: The benzothiazol-2-ylsulfanyl group likely increases molecular rigidity and lipophilicity compared to smaller substituents.

Spectroscopic and Electronic Properties

- FT-IR and HOMO-LUMO Analysis (): Similar compounds exhibit carbonyl (C=O) stretches at ~1612–1680 cm⁻¹ and HOMO-LUMO gaps influenced by electron-withdrawing groups (e.g., fluorine, benzothiazole) .

- Target Compound : The benzothiazole moiety may lower the HOMO-LUMO gap compared to methoxy or halogenated analogs, enhancing reactivity .

Tabulated Comparison of Key Derivatives

Key Research Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., fluorine, benzothiazole) enhance bioactivity by improving target affinity and metabolic stability .

Synthetic Flexibility : The pyrazoline core allows diverse substitutions, enabling optimization for specific therapeutic targets .

Crystallographic Insights : Planar conformations and weak intermolecular interactions (e.g., π-stacking) are critical for crystal packing and solubility .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A common approach involves refluxing the ketone precursor (e.g., 2-(benzothiazol-2-ylsulfanyl)acetophenone) with phenyl-substituted hydrazine in anhydrous ethanol or glacial acetic acid for 4–6 hours. For example:

- Hydrazine Reaction : Mix equimolar amounts of the ketone and hydrazine hydrate in ethanol/acetic acid under reflux (4–6 hours). Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .

- Catalytic Conditions : Piperidine or similar bases may enhance reaction efficiency by deprotonating intermediates (avoided per guidelines, but general methodology applies).

Optimization : Adjust solvent polarity (e.g., ethanol vs. dioxane), stoichiometry, and reaction time to maximize yield (typically 60–75%). Post-reaction, purify via recrystallization (ethanol or DMF-EtOH mixtures) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., benzothiazole sulfanyl groups and dihydropyrazole ring protons) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in benzothiazole moieties) .

- TLC/HPLC : Monitor reaction progress and purity (Rf values and retention times) .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistencies in synthetic yield or purity across batches?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent purity, catalyst loading). For example, hydrazine hydrate purity significantly impacts cyclization efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized benzothiazole derivatives) and adjust reducing agents or inert atmosphere conditions .

- Recrystallization Solvent Screening : Test solvent pairs (e.g., DMF-EtOH vs. ethanol-hexane) to improve crystal lattice formation and purity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., phenyl group on dihydropyrazole or benzothiazole sulfanyl) via nucleophilic substitution or cross-coupling reactions .

- In Vitro Assays : Screen analogs for bioactivity (e.g., kinase inhibition or antimicrobial activity) using dose-response curves and IC50 calculations. Include positive controls (e.g., known kinase inhibitors) .

- Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., ATP-binding pockets) .

Q. How can crystallographic data inform reactivity or stability predictions for this compound?

- Methodological Answer :

- Crystal Packing Analysis : Identify hydrogen bonds or van der Waals interactions that stabilize the solid-state structure, which may correlate with solubility or degradation pathways .

- Thermogravimetric Analysis (TGA) : Couple with X-ray data to assess thermal stability. For example, bulky substituents (e.g., phenyl groups) may reduce melting points .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in different assay models?

- Methodological Answer :

- Assay Validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out false positives .

- Cytotoxicity Controls : Perform parallel cytotoxicity assays (e.g., MTT tests) to distinguish true bioactivity from nonspecific cell death .

- Statistical Rigor : Apply ANOVA or Student’s t-test to evaluate significance thresholds (p < 0.05) across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.